[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid analog characterized by a naphthoyl group attached to the 3-position of an indole ring, with a 2,2-dimethylpropyl (neopentyl) substituent at the indole nitrogen. Its neopentyl group distinguishes it from classical JWH-series compounds, which typically feature linear alkyl chains (e.g., pentyl or propyl) at the indole nitrogen. The bulky neopentyl substituent likely influences receptor binding kinetics, metabolic stability, and lipophilicity .
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(19-12-6-7-14-22(19)25)23(26)20-13-8-10-17-9-4-5-11-18(17)20/h4-15H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMWOJAWGFMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017304 | |
| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-47-0 | |
| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 N-(2,2-dimethylpropyl) isomer typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Naphthalenyl Group: The indole core is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the naphthalenyl-methanone derivative.
Introduction of the 2,2-Dimethylpropyl Group: The final step involves the alkylation of the indole nitrogen with 2,2-dimethylpropyl bromide under basic conditions to yield the desired isomer.
Industrial Production Methods
Industrial production methods for JWH 018 N-(2,2-dimethylpropyl) isomer are not well-documented due to its primary use in research and forensic applications. the synthesis generally follows the same steps as outlined above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
JWH 018 N-(2,2-dimethylpropyl) isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The indole nitrogen can undergo substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are common reagents for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Alcohol derivatives.
Substitution: Various N-alkylated indole derivatives.
Scientific Research Applications
JWH 018 N-(2,2-dimethylpropyl) isomer is primarily used in scientific research for the following applications:
Forensic Chemistry: It is used as a reference standard for the identification of synthetic cannabinoids in forensic samples.
Toxicology: The compound is studied to understand its toxicological effects and metabolic pathways.
Pharmacology: Research on its interaction with cannabinoid receptors helps in understanding the pharmacological effects of synthetic cannabinoids.
Mechanism of Action
JWH 018 N-(2,2-dimethylpropyl) isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and pharmacological differences between [1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone and related compounds:
Key Structural and Functional Differences
Linear alkyl chains like pentyl optimize receptor fit, while branched chains may disrupt interactions . Morpholinylethyl substituents (JWH-200) add hydrogen-bonding capacity, enhancing receptor affinity but increasing polarity, which may limit blood-brain barrier penetration .
Naphthalene Modifications :
- Methoxy or chloro substitutions on the naphthalene ring (e.g., JWH-163, JWH-098) alter electron distribution and binding kinetics. For example, 7-methoxy groups (JWH-163) enhance affinity for CB1 receptors compared to unsubstituted naphthalene .
Metabolic Stability :
- Branched chains (neopentyl) and cyclopropyl groups (UR-144) resist cytochrome P450 oxidation better than linear alkyl chains, prolonging half-life .
Biological Activity
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone, also known as CHC32547, is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of CHC32547, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure
The chemical structure of CHC32547 is characterized by an indole moiety linked to a naphthalenylmethanone group. This unique structure contributes to its biological properties.
Research indicates that compounds like CHC32547 may interact with various biological targets, including receptors and enzymes involved in neurodegenerative diseases and cancer. The indole structure is known for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.
1. Neuroprotective Effects
Studies have shown that indole derivatives can exhibit neuroprotective effects. For instance, in vitro assays using neuronal cell lines (e.g., SH-SY5Y) demonstrated that CHC32547 has minimal cytotoxic effects, with LD50 values indicating safety at micromolar concentrations. The compound also showed high permeability across the blood-brain barrier (BBB), suggesting potential for central nervous system applications .
2. Anti-Cancer Properties
Indole derivatives have been explored for their anti-cancer properties. In vitro studies indicated that CHC32547 could inhibit cell proliferation in various cancer cell lines. Specific mechanisms include the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Preliminary results suggest that modifications to the indole structure enhance selectivity and potency against these enzymes .
Case Study 1: Neuroprotective Screening
A study evaluated the neuroprotective effects of CHC32547 against oxidative stress-induced damage in SH-SY5Y cells. The compound demonstrated significant protection against cell death, attributed to its ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzyme activity.
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 5 |
| CHC32547 | 85 | 3 |
Case Study 2: Anti-Cancer Activity
In another study, CHC32547 was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anti-proliferative activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
